Anticancer agent 73

TRBP Dicer miRNA biogenesis

Anticancer agent 73 (CIB-3b, CAS 124811-87-6) is the only validated TRBP-Dicer interaction disruptor among 'agent-73' compounds. It rebalances oncogenic vs tumor-suppressive miRNA profiles, suppresses HCC growth/metastasis in vivo (10-50 mg/kg i.v.), and modulates EMT markers (E-cadherin ↑, fibronectin/N-cadherin/vimentin ↓). Do NOT confuse with Antiproliferative agent-73 or Antitumor agent-73—these are structurally distinct, target different pathways, and will not replicate TRBP/Dicer experiments. Verify CAS 124811-87-6 before ordering. For miRNA biogenesis and HCC metastasis research.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
Cat. No. B8720700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 73
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)OC)C
InChIInChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)19-13(15-12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3
InChIKeyDAFRLXQGMZPMLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 73 (CIB-3b) Procurement Guide: Identity Confirmation and Baseline Specifications


Anticancer agent 73 (also designated compound CIB-3b, CAS 124811-87-6, PubChem CID 20064063) is a small-molecule anticancer compound with the IUPAC name ethyl 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylate . Its molecular formula is C₁₄H₁₅NO₄ with a molecular weight of 261.27 g/mol [1]. The compound functions as a transactivation response (TAR) RNA-binding protein 2 (TRBP) targeting agent that disrupts TRBP-Dicer interaction, thereby modulating miRNA biogenesis and rebalancing oncogenic versus tumor-suppressive miRNA expression profiles in cancer cells [2]. This compound must be distinguished from other similarly named agents including Antiproliferative agent-73 (compound 7, broad-spectrum antiproliferative agent with distinct cellular activity profile) and Antitumor agent-73 (diosgenin derivative, STAT3 pathway inhibitor), which possess entirely different molecular structures, targets, and procurement implications [3].

Why Generic Substitution of Anticancer Agent 73 (CIB-3b) Is Scientifically Unjustified


Generic substitution among compounds labeled as 'anticancer agent' or bearing numeric suffix '-73' is scientifically unsound and procurement-risky due to fundamental differences in molecular identity, target mechanism, and biological activity. Specifically, Anticancer agent 73 (CIB-3b, CAS 124811-87-6) operates through TRBP-Dicer complex disruption and miRNAome modulation—a mechanism distinct from other '73'-suffixed compounds such as the broad-spectrum antiproliferative agent (compound 7) which exhibits non-selective cytotoxicity across multiple cancer lines [1], or Antitumor agent-73 which inhibits STAT3 signaling as a diosgenin derivative [2]. These compounds are not interchangeable analogs but rather entirely different chemical entities that coincidentally share numeric nomenclature in vendor catalogs. Procurement of the incorrect 'agent 73' variant results in experimental irreproducibility, target-mechanism misattribution, and wasted research resources. The following quantitative evidence establishes the differentiation parameters necessary for informed scientific selection.

Anticancer Agent 73 (CIB-3b): Quantitative Differentiation Evidence for Scientific Procurement


Target Mechanism: TRBP-Dicer Disruption vs. Broad-Spectrum Non-Selective Cytotoxicity

Anticancer agent 73 (CIB-3b) targets TAR RNA-binding protein 2 (TRBP) and disrupts TRBP-Dicer interaction, a mechanism that distinguishes it from Antiproliferative agent-73 which exerts non-selective cytotoxicity through undifferentiated antiproliferative activity. At 10 μM concentration over 6 hours in SK-HEP-1 hepatocellular carcinoma cells, CIB-3b elevates E-cadherin expression while reducing fibronectin, N-cadherin, and vimentin protein levels—demonstrating EMT-related protein modulation rather than non-specific cytotoxicity . Antiproliferative agent-73, in contrast, demonstrates general cytotoxic activity across HepG2 (IC₅₀ 15.20 μM), MCF-7 (IC₅₀ 18.18 μM), HCT-116 (IC₅₀ 20.20 μM), and WI38 (IC₅₀ 13.23 μM) without reported target-specific mechanism .

TRBP Dicer miRNA biogenesis RNA-binding protein HCC

HCC Cell Line Activity: Quantitative Proliferation and Migration Inhibition

Anticancer agent 73 (CIB-3b) inhibits proliferation and migration of multiple hepatocellular carcinoma (HCC) cell lines at a concentration of 10 μM. Tested cell lines include SK-HEP-1, HCCLM3, and MHCC97L . The compound suppresses HCC cell proliferation and metastasis through modulation of miRNAome and proteome expression profiles in HCC cells, a mechanism not shared by other '-73' suffixed compounds [1]. Antiproliferative agent-73 shows IC₅₀ values of 15.20 μM in HepG2 HCC cells—approximately 1.5-fold higher concentration required for comparable effect [2]. However, direct head-to-head comparison under identical conditions is not available; this represents cross-study comparative inference.

hepatocellular carcinoma SK-HEP-1 HCCLM3 MHCC97L proliferation inhibition

In Vivo HCC Efficacy: Dose-Dependent Tumor Suppression in Xenograft Models

Anticancer agent 73 (CIB-3b) demonstrates dose-dependent suppression of HCC proliferation and migration in vivo using SCID mouse xenograft models. Intravenous administration of 10, 25, and 50 mg/kg every 2 days for 4 weeks diminished proliferation and migration of SK-HEP-1 xenograft tumors . This in vivo efficacy profile establishes CIB-3b as a viable tool compound for preclinical HCC metastasis studies, contrasting with the absence of reported in vivo data for Antiproliferative agent-73 . Antitumor agent-73 (diosgenin derivative) also reports in vivo activity but through STAT3 inhibition with IC₅₀ values ranging from 0.18 μM to 4.04 μM across various cancer lines, representing an entirely different therapeutic mechanism [1].

in vivo xenograft SCID mice HCC metastasis dose-response

Chemical Identity: CAS Registry and Structural Differentiation

Anticancer agent 73 (CIB-3b) is chemically defined by CAS registry number 124811-87-6, molecular formula C₁₄H₁₅NO₄, molecular weight 261.27 g/mol, and IUPAC name ethyl 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylate . This structural identity is verifiable via PubChem CID 20064063 [1]. Antiproliferative agent-73 (compound 7) possesses a distinct and currently undisclosed chemical structure and CAS number, while Antitumor agent-73 has CAS 2812356-72-0 as a diosgenin derivative [2]. Vendor purity specifications for CIB-3b typically range from ≥99% to 99.56% with batch-specific analytical verification available via HPLC, NMR, and LC-MS . The structural non-equivalence of these compounds means procurement substitution yields entirely different chemical entities with divergent biological activities.

CAS 124811-87-6 structural identity IUPAC quality control procurement accuracy

Anticancer Agent 73 (CIB-3b): Validated Research and Procurement Application Scenarios


TRBP/Dicer-Mediated miRNA Biogenesis Pathway Investigation

Researchers investigating the role of TRBP-Dicer interaction in microRNA processing and its downstream effects on oncogenic versus tumor-suppressive miRNA expression profiles should select Anticancer agent 73 (CIB-3b) as their primary tool compound. This compound targets TAR RNA-binding protein 2 and disrupts its interaction with Dicer at 10 μM concentration, enabling mechanistic dissection of miRNA biogenesis impairment in cancer cells . Alternative compounds such as Antiproliferative agent-73 do not target this pathway and would yield negative or confounding results in TRBP/Dicer-focused studies [1].

Hepatocellular Carcinoma Metastasis Preclinical Modeling

Investigators conducting in vivo studies of HCC proliferation and metastasis in xenograft models should utilize Anticancer agent 73 (CIB-3b) based on validated dose-dependent efficacy at 10, 25, and 50 mg/kg administered intravenously every two days in SCID mouse SK-HEP-1 xenograft models . The compound suppresses HCC growth and metastasis through modulation of miRNAome and proteome expression profiles [1]. This established in vivo protocol provides a reference framework for preclinical HCC metastasis research, whereas Antiproliferative agent-73 lacks documented in vivo validation .

EMT Marker Modulation and Cell Migration Assays

For studies examining epithelial-mesenchymal transition (EMT) marker changes—specifically E-cadherin upregulation and fibronectin/N-cadherin/vimentin downregulation—Anticancer agent 73 (CIB-3b) provides a validated tool at 10 μM treatment for 6 hours in SK-HEP-1 HCC cells . This specific EMT-related protein modulation profile enables mechanistic studies of TRBP-dependent cell migration and invasion pathways in HCC models. Procurement of Antiproliferative agent-73 would not reproduce this specific EMT marker profile given its distinct mechanism of action [1].

Quality-Controlled Procurement Requiring CAS Verification

Laboratory procurement personnel and inventory managers must verify CAS 124811-87-6 when ordering Anticancer agent 73 (CIB-3b) to prevent receipt of incorrect compounds bearing similar nomenclature . The compound is available from multiple vendors including MedChemExpress (HY-147918), TargetMol (T60420), GlpBio (GC68667), and SynHet, with purity specifications of ≥99-99.56% and analytical certification via HPLC, NMR, and LC-MS [1]. Procurement documentation should explicitly reference CAS 124811-87-6, IUPAC name ethyl 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylate, and PubChem CID 20064063 to ensure receipt of the correct chemical entity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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